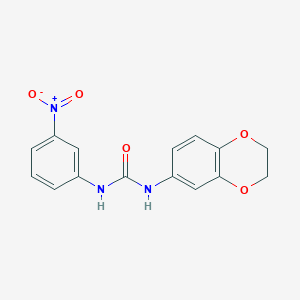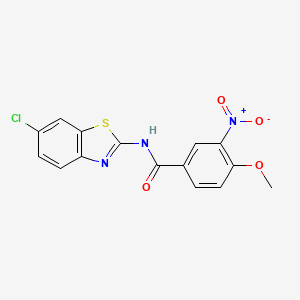![molecular formula C19H22N2O4S B4840966 1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4840966.png)
1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
Descripción general
Descripción
1-(2-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as N-(2-(4-morpholinyl)phenyl)-2-(2-methylphenyl)sulfonamide or NMS-873, is a small molecule inhibitor that targets the protein p97. p97 is an ATPase that plays a critical role in protein homeostasis and is involved in various cellular processes, including protein degradation, DNA repair, and cell cycle control. NMS-873 has shown potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
NMS-873 binds to the ATPase domain of p97 and inhibits its activity. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response, which ultimately leads to cell death in cancer cells. In neurodegenerative diseases, NMS-873 promotes the clearance of misfolded proteins by inhibiting the degradation of autophagy receptors.
Biochemical and Physiological Effects:
NMS-873 has been shown to induce cell death in cancer cells by activating the unfolded protein response. This leads to the accumulation of ubiquitinated proteins and the activation of apoptosis pathways. In neurodegenerative diseases, NMS-873 promotes the clearance of misfolded proteins, which reduces their toxicity and improves neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NMS-873 is its specificity for p97, which reduces the risk of off-target effects. However, NMS-873 has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, NMS-873 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
Future research on NMS-873 could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additional preclinical studies could help to further elucidate its mechanisms of action and identify potential side effects. Clinical trials could also be conducted to evaluate its safety and efficacy in humans. Finally, NMS-873 could be used as a tool compound to study the role of p97 in various cellular processes.
Aplicaciones Científicas De Investigación
NMS-873 has been studied extensively in preclinical models of cancer and neurodegenerative diseases. In cancer, p97 has been shown to play a role in the regulation of the unfolded protein response, which is critical for the survival of cancer cells. NMS-873 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In neurodegenerative diseases, p97 has been implicated in the clearance of misfolded proteins, which are a hallmark of diseases such as Alzheimer's and Parkinson's. NMS-873 has been shown to improve the clearance of misfolded proteins in preclinical models of these diseases.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-6-2-3-7-16(15)14-26(23,24)20-18-9-5-4-8-17(18)19(22)21-10-12-25-13-11-21/h2-9,20H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTRBAFTSLEWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4840886.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840887.png)
![6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4840900.png)

![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4840924.png)
![N-(2-methylphenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4840949.png)
![2-bromo-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4840952.png)

![4-[4-allyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4840969.png)
![methyl 4-(4-bromophenyl)-2-[(3-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4840977.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4840985.png)


![1-{[3-(2-chloro-6-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4841010.png)
